N-[(3-ethoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide
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Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a pyrazolo[1,5-a]pyrazine core, which is a type of heterocyclic compound . It also has an ethoxyphenyl group and a propan-2-yl (or isopropyl) group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazolo[1,5-a]pyrazine core would likely contribute to the compound’s stability and possibly its reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the ethoxy group might be susceptible to reactions that involve the breaking of the carbon-oxygen bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility might be affected by the presence of the ethoxy group, which could interact with polar solvents .Scientific Research Applications
Erectile Dysfunction Treatment
The core structure of the compound is similar to sildenafil, which is used to treat erectile dysfunction (ED) in males. By inhibiting phosphodiesterase type 5 (PDE5), it enhances the effect of nitric oxide, which is crucial for the relaxation of smooth muscle tissue and vasodilation within the corpus cavernosum .
Pulmonary Hypertension
Sildenafil, which shares a similar mechanism of action with the compound, is also indicated for the treatment of pulmonary arterial hypertension (PAH). It works by dilating the blood vessels in the lungs, reducing the blood pressure and improving symptoms .
Genotoxic Impurity Assessment
The compound can be synthesized and characterized to study its potential as a genotoxic impurity in pharmaceuticals. This is important for regulatory compliance and ensuring the safety of drug substances .
Antiviral Activity
Indole derivatives, which are structurally related to the compound, have shown significant antiviral activities. This suggests that the compound could be modified to develop new antiviral agents, particularly against RNA and DNA viruses .
Anti-Inflammatory Properties
The indole moiety, present in the compound, is known for its anti-inflammatory properties. This could be leveraged in the development of new anti-inflammatory medications for various chronic conditions .
Anticancer Potential
Compounds with indole structures have been found to possess anticancer activities. Research into the compound’s potential effects on cancer cells could lead to the development of novel oncological therapies .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]-3-[4-oxo-2-(4-propan-2-ylphenyl)-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O3/c1-4-34-23-7-5-6-20(16-23)18-28-26(32)12-13-30-14-15-31-25(27(30)33)17-24(29-31)22-10-8-21(9-11-22)19(2)3/h5-11,14-16,19,24-25,29H,4,12-13,17-18H2,1-3H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPBFQRWLZKRTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNC(=O)CCN2C=CN3C(C2=O)CC(N3)C4=CC=C(C=C4)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-ethoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide |
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